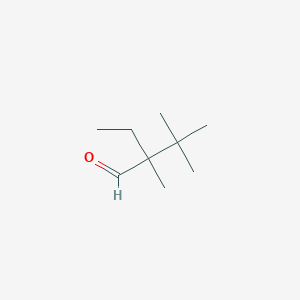
2-Ethyl-2,3,3-trimethylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,3,3-trimethylbutanal is an organic compound with the molecular formula C10H20O. It belongs to the class of aldehydes, which are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its branched structure, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3,3-trimethylbutanal can be achieved through various organic reactions. One common method involves the oxidation of the corresponding alcohol, 2-Ethyl-2,3,3-trimethylbutanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2,3,3-trimethylbutanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, where nucleophiles such as Grignard reagents (RMgX) add to the carbonyl carbon, forming secondary or tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: 2-Ethyl-2,3,3-trimethylbutanoic acid.
Reduction: 2-Ethyl-2,3,3-trimethylbutanol.
Nucleophilic Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used.
Aplicaciones Científicas De Investigación
2-Ethyl-2,3,3-trimethylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity with nucleophiles makes it valuable in the study of carbonyl chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances and flavorings due to its aldehyde functional group, which imparts distinct aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2,3,3-trimethylbutanal primarily involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
2,2,3-Trimethylbutanal: Similar in structure but lacks the ethyl group at the second carbon.
2,2,3,3-Tetramethylbutanal: Contains an additional methyl group compared to 2-Ethyl-2,3,3-trimethylbutanal.
2,3,3-Trimethylbutanal: Lacks the ethyl group at the second carbon.
Uniqueness: this compound is unique due to the presence of the ethyl group at the second carbon, which influences its steric and electronic properties. This structural feature affects its reactivity and the types of products formed in chemical reactions, making it distinct from its similar counterparts.
Propiedades
Número CAS |
90121-93-0 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-ethyl-2,3,3-trimethylbutanal |
InChI |
InChI=1S/C9H18O/c1-6-9(5,7-10)8(2,3)4/h7H,6H2,1-5H3 |
Clave InChI |
WXYAMHDUGDTPSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)

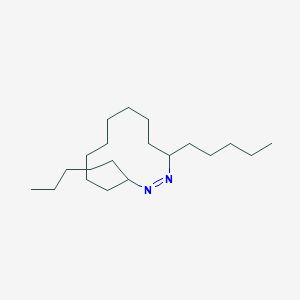
![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)
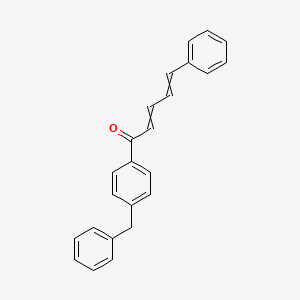

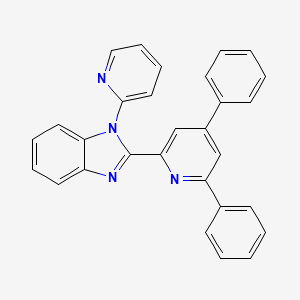
![1-Chloro-4-iodobicyclo[2.2.2]octane](/img/structure/B14388488.png)
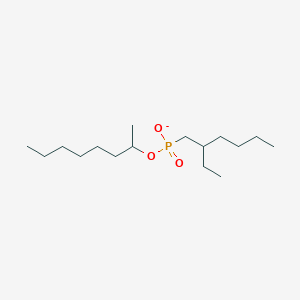
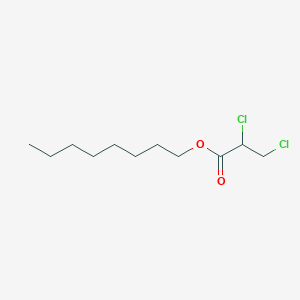
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
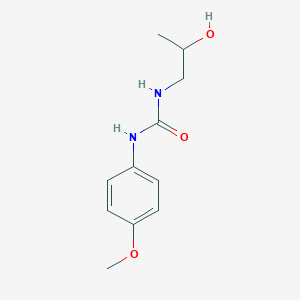
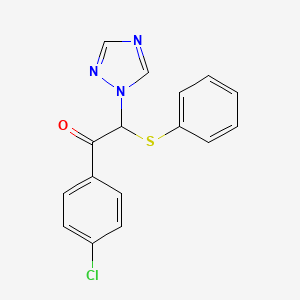
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
